molecular formula C₃₈H₄₇O₇PS B1663449 Mitoquinone mesylate CAS No. 845959-50-4

Mitoquinone mesylate

货号 B1663449
CAS 编号: 845959-50-4
分子量: 678.8 g/mol
InChI 键: GVZFUVXPTPGOQT-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mitoquinone mesylate, also known as MitoQ or MitoQ10, is a mitochondria-targeted antioxidant designed to accumulate within mitochondria in vivo to protect against oxidative damage . It is a synthetic analogue of coenzyme Q10 with antioxidant effects .


Synthesis Analysis

Mitoquinone mesylate is a TPP-based, mitochondrially targeted antioxidant . It is based on a novel technology, targeted lipophilic cations, that transport and concentrate antioxidants into the mitochondria .


Molecular Structure Analysis

Mitoquinone is based on a novel technology, targeted lipophilic cations, that transport and concentrate antioxidants into the mitochondria .


Chemical Reactions Analysis

Mitoquinone mesylate directly affects the mitochondria in two steps: a targeting component directs the drug to the mitochondria, and an antioxidant component helps to prevent cell damage .


Physical And Chemical Properties Analysis

Mitoquinone mesylate has a molecular formula of C38H47O7PS and a molar mass of 678.82 g·mol −1 .

科学研究应用

1. Post-Exposure Prophylaxis Against SARS-CoV-2 Infection

  • Application Summary: Mitoquinone mesylate (Mito-MES) has been studied as a post-exposure prophylactic treatment against SARS-CoV-2 infection. This was an exploratory, pragmatic open-label clinical trial .
  • Methods of Application: Participants who had high-grade unmasked exposures to SARS-CoV-2 within 5 days prior to study entry were enrolled. They were assigned to either Mito-MES 20 mg daily for 14 days or no Mito-MES (controls). The primary endpoint was the development of SARS-CoV-2 infection based on 4 COVID-19 diagnostic tests performed during the study period (14 days post-exposure) .
  • Results: Out of 40 study participants who took Mito-MES, 12 (30%) developed SARS-CoV-2 infection compared to 30 of the 40 controls (75%). The median duration of viral symptoms was lower in the Mito-MES group compared to the control group. None of the study participants was hospitalized or required oxygen therapy .

2. Aging of Skeletal Muscle

  • Application Summary: Mitoquinone mesylate was administered to wild-type C57BL/6 mice for 15 weeks (from 24 to 28 months of age) to investigate its effects on age-related loss of muscle mass and function, changes in redox homeostasis, and mitochondrial organelle integrity and function .
  • Methods of Application: Mitoquinone mesylate was administered to the mice and various muscle function analyses were conducted, including maximum isometric tetanic force, decline in force after a tetanic fatiguing protocol, and single-fiber-specific force .
  • Results: Mitoquinone mesylate treatment failed to prevent age-dependent loss of skeletal muscle mass associated with myofiber atrophy. It also did not reduce mitochondrial reactive oxygen species or induce significant changes in muscle redox homeostasis .

安全和危害

Mitoquinone mesylate may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Mitoquinone mesylate has shown potential in a number of medical indications . It has been used in research for post-exposure prophylaxis against SARS-CoV-2 infection . It is also being studied for its effects on sepsis-induced diaphragm dysfunction .

属性

IUPAC Name

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZFUVXPTPGOQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233573
Record name Mitoquinone mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitoquinone mesylate

CAS RN

845959-50-4
Record name Mitoquinone mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitoquinone mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOQUINONE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitoquinone mesylate
Reactant of Route 2
Reactant of Route 2
Mitoquinone mesylate
Reactant of Route 3
Reactant of Route 3
Mitoquinone mesylate
Reactant of Route 4
Reactant of Route 4
Mitoquinone mesylate
Reactant of Route 5
Reactant of Route 5
Mitoquinone mesylate
Reactant of Route 6
Mitoquinone mesylate

Citations

For This Compound
403
Citations
GK Sakellariou, T Pearson, AP Lightfoot… - The FASEB …, 2016 - ncbi.nlm.nih.gov
… We found that mitoquinone mesylate treatment failed to … We also found evidence that long-term mitoquinone mesylate … in response to mitoquinone mesylate treatment. Collectively, these …
Number of citations: 44 www.ncbi.nlm.nih.gov
GS Supinski, EA Schroder, L Wang… - Journal of Applied …, 2021 - journals.physiology.org
… We hypothesized that administration of mitoquinone mesylate (MitoQ), a mitochondrially … NEW & NOTEWORTHY This is the first study to show that mitoquinone mesylate (MitoQ), a …
Number of citations: 9 journals.physiology.org
R Chandrasekaran, SR Bruno… - … of Physiology-Lung …, 2023 - journals.physiology.org
Obesity is associated with severe, difficult-to-control asthma, and increased airway oxidative stress. Mitochondrial reactive oxygen species (mROS) are an important source of oxidative …
Number of citations: 4 journals.physiology.org
S Satta, C Hugo, M Sharma, V Rezek, A Kossyvakis… - AIDS, 2022 - journals.lww.com
NOD scid gamma (NSG) Bone Marrow and Liver Thymic (BLT) mice (equal number of males and females; n¼27) were generated, as described [6] in accordance with federal, state, and …
Number of citations: 1 journals.lww.com
A Petcherski, M Sharma, M Daskou, S Satta… - bioRxiv, 2022 - biorxiv.org
To date, there is no effective oral antiviral against SARS-CoV-2 that is also anti-inflammatory. Herein, we show that the mitochondrial antioxidant mitoquinone/mitoquinol mesylate (Mito-…
Number of citations: 2 www.biorxiv.org
S Song, S Satta, MB Sharma, C Hugo… - The Journal of …, 2023 - academic.oup.com
No treatment exists for mitochondrial dysfunction, a contributor to end-organ disease in human immunodeficiency virus (HIV). The mitochondrial antioxidant mitoquinone mesylate (…
Number of citations: 1 academic.oup.com
A Petcherski, M Sharma, S Satta, M Daskou… - bioRxiv, 2022 - ncbi.nlm.nih.gov
To date, there is no effective oral antiviral against SARS-CoV-2 that is also anti-inflammatory. Herein, we show that the mitochondrial antioxidant mitoquinone/mitoquinol mesylate (Mito-…
Number of citations: 5 www.ncbi.nlm.nih.gov
EJ Gane, F Weilert, DW Orr, GF Keogh… - Liver …, 2010 - Wiley Online Library
… The active ingredient was mitoquinone mesylate, formulated in a 1:2 ratio with β-cyclodextrin. The drug product was a 400 mg tablet containing 20 mg mitoquinone mesylate per tablet …
Number of citations: 387 onlinelibrary.wiley.com
JM Perera, AKF Martinez, P Storz - Cancer Research, 2023 - AACR
Mitochondrially-generated reactive oxygen species (mROS) have been shown to induce acinar-to-ductal metaplasia (ADM). ADM, in presence of an oncogenic KRAS mutation, is an …
Number of citations: 0 aacrjournals.org
A Petcherski, M Sharma, M Daskou, S Satta… - 2022 - pesquisa.bvsalud.org
To date, there is no effective oral antiviral against SARS-CoV-2 that is also anti-inflammatory. Herein, we show that the mitochondrial antioxidant mitoquinone/mitoquinol mesylate (Mito-…
Number of citations: 2 pesquisa.bvsalud.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。